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molecular formula C11H7BrO2S B8688623 2-Bromo-5-phenylthiophene-3-carboxylic acid

2-Bromo-5-phenylthiophene-3-carboxylic acid

Cat. No. B8688623
M. Wt: 283.14 g/mol
InChI Key: STUHNWAFMKNGTF-UHFFFAOYSA-N
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Patent
US08614209B2

Procedure details

Potassium hydroxide (0.65 g, 11.6 mmol) in water (2 mL) was added to a solution of 2-bromo-5-phenyl-thiophene-3-carboxylic acid ethyl ester (3.9 mmol) in IMS (6 mL). The reaction was stirred for 1 hour and then partitioned between diethyl ether and water. The aqueous layer was acidified to pH 7 with 1 N hydrochloric acid and further extracted with diethyl ether. The organic solution was dried over magnesium sulfate, filtered and the solvent evaporated to give the title compound (0.96 g, 87%). LCMS m/z 281.97 [M−H]− R.T.=3.64 min. (Analytical Method 5).
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
2-bromo-5-phenyl-thiophene-3-carboxylic acid ethyl ester
Quantity
3.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
IMS
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([O:5][C:6]([C:8]1[CH:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[S:10][C:9]=1[Br:19])=[O:7])C>O>[Br:19][C:9]1[S:10][C:11]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:12][C:8]=1[C:6]([OH:7])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
[OH-].[K+]
Name
2-bromo-5-phenyl-thiophene-3-carboxylic acid ethyl ester
Quantity
3.9 mmol
Type
reactant
Smiles
C(C)OC(=O)C1=C(SC(=C1)C1=CC=CC=C1)Br
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
IMS
Quantity
6 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
further extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1SC(=CC1C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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